![molecular formula C9H5F2NO2 B6346019 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol CAS No. 1188090-66-5](/img/structure/B6346019.png)
3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol
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Description
The compound “3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . They are known for their high thermal and chemical stability, and their ability to form strong hydrogen bonds .
Synthesis Analysis
While specific synthesis methods for “3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol” are not available, fluorinated compounds are generally synthesized using various methods such as Umemoto and Balts-Schiemann reactions .Mechanism of Action
Target of Action
The compound 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, also known as 3-(2,4-Difluorophenyl)-5-hydroxyisoxazole, is structurally similar to Voriconazole , a well-known antifungal drug. Voriconazole acts on fungal metabolism and fungal cell membranes . Therefore, it’s plausible that 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol may have similar targets.
Mode of Action
Given its structural similarity to voriconazole , it might interact with its targets in a similar manner. Voriconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of the fungal cell membrane .
Biochemical Pathways
The compound may affect the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane and eventually cell death . .
Pharmacokinetics
Voriconazole, a structurally similar compound, has good in vivo efficacy and excellent pharmacokinetic properties . It’s plausible that 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol may have similar ADME properties.
Result of Action
Given its structural similarity to voriconazole , it might lead to the disruption of the fungal cell membrane and eventually cell death.
properties
IUPAC Name |
3-(2,4-difluorophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-2-6(7(11)3-5)8-4-9(13)14-12-8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSMHYBZOGVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol |
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